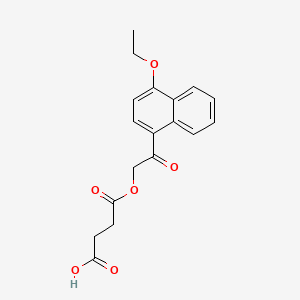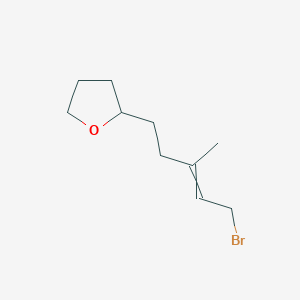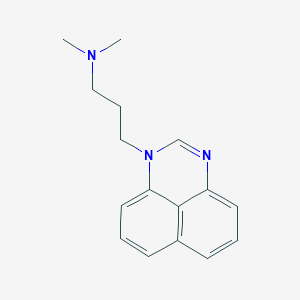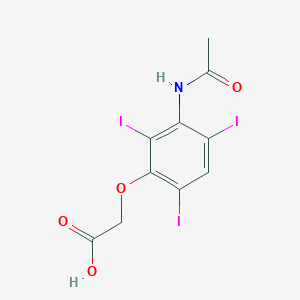![molecular formula C10H13NO2 B14604866 5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene CAS No. 59853-67-7](/img/structure/B14604866.png)
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by its unique structure, which includes a nitro group and a prop-1-en-2-yl substituent. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigid and strained ring systems, making them interesting subjects for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene typically involves the nitration of a suitable bicyclo[2.2.1]heptene precursor. One common method includes the reaction of bicyclo[2.2.1]hept-2-ene with nitric acid under controlled conditions to introduce the nitro group. The prop-1-en-2-yl substituent can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The scalability of these methods allows for the production of large quantities required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the prop-1-en-2-yl substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Applications De Recherche Scientifique
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of polymers and advanced materials due to its rigid structure.
Mécanisme D'action
The mechanism by which 5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular processes. The rigid bicyclic structure allows for specific binding interactions, making it a valuable scaffold in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the nitro and prop-1-en-2-yl substituents, making it less reactive.
5-Nitrobicyclo[2.2.1]hept-2-ene: Similar but lacks the prop-1-en-2-yl group.
5-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene: Similar but lacks the nitro group.
Uniqueness
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of both the nitro and prop-1-en-2-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
59853-67-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5-nitro-5-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(11(12)13)6-8-3-4-9(10)5-8/h3-4,8-9H,1,5-6H2,2H3 |
Clé InChI |
DYGCOPUQGIXVOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(CC2CC1C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)


![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)



![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)

